Norchlorpromazine

Description

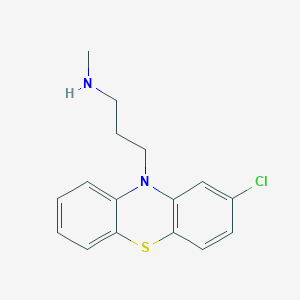

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2S/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19/h2-3,5-8,11,18H,4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFXGBOUSIKGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153631 | |

| Record name | Norchlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225-64-5 | |

| Record name | Desmethylchlorpromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norchlorpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norchlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHYLCHLORPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1G7LW1I5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways and Enzymology of Norchlorpromazine Formation and Further Metabolism

N-Dealkylation of Chlorpromazine (B137089) to Norchlorpromazine

The initial and a major metabolic step in the biotransformation of chlorpromazine is the removal of a methyl group from its side chain, a process known as N-dealkylation, to form this compound. google.comtandfonline.com This reaction is catalyzed by enzymes located primarily in the liver. researchgate.net

Enzymatic Pathways Involved in N-Demethylation

The N-demethylation of chlorpromazine is a classic example of a Phase I metabolic reaction. semanticscholar.org This process is primarily facilitated by the cytochrome P450 (CYP) superfamily of enzymes. semanticscholar.orgresearchgate.net These enzymes are heme-containing monooxygenases that play a central role in the metabolism of a vast array of foreign compounds (xenobiotics), including many drugs. mlsu.ac.inupol.cz The reaction requires cofactors such as NADPH and molecular oxygen to proceed. psu.edufrontiersin.org

Role of Microsomal P450 Enzymes

Microsomal P450 enzymes, located in the smooth endoplasmic reticulum of liver cells, are the primary catalysts for the N-demethylation of chlorpromazine. mlsu.ac.innih.gov Several specific CYP isoforms have been identified as being involved in this process. Studies have indicated that CYP1A2, CYP2D6, and CYP3A4 are the main enzymes responsible for the metabolism of chlorpromazine. mdpi.com The CYP2D6 protein, in particular, governs the main metabolic pathway. mdpi.com Furthermore, research in rat liver microsomes has implicated the CYP2C and CYP2D subfamilies in the mono-N-demethylation of chlorpromazine. nih.gov The CYP1A and CYP2B subfamilies may also participate in this metabolic step. nih.gov

Mechanistic Oxidation Pathways Leading to Side-Chain N-Dealkylation

Two primary mechanisms have been proposed for this initial oxidation:

Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the nitrogen of the side chain to the activated oxygen species of the P450 enzyme, forming a nitrogen radical cation. This is followed by proton abstraction from the α-carbon and subsequent oxygen rebound to form the hydroxylated intermediate. researchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, a hydrogen atom is directly abstracted from the α-carbon by the P450 enzyme's reactive oxygen species, leading to the formation of a carbon radical and a hydroxylated enzyme intermediate. These then combine to form the hydroxylated metabolite. researchgate.net

Regardless of the initial mechanism, the resulting hydroxylated intermediate is unstable and spontaneously breaks down. semanticscholar.orgnih.gov This breakdown leads to the formation of this compound and formaldehyde. nih.gov Recent studies have also highlighted that the oxidation process involves not just the phenothiazine (B1677639) core but also the tertiary amine side chain, leading to demethylation. mdpi.com

Subsequent Metabolic Transformations of this compound

Once formed, this compound itself becomes a substrate for further metabolic reactions, leading to the formation of a variety of other metabolites. These subsequent transformations contribute to the complex metabolic profile of chlorpromazine.

Hydroxylation Pathways (e.g., 7-Hydroxythis compound formation)

Another important metabolic route for this compound is aromatic hydroxylation. This involves the introduction of a hydroxyl group onto the phenothiazine ring system. A key metabolite formed through this pathway is 7-hydroxythis compound. ontosight.ai This hydroxylation is also carried out by microsomal P450 enzymes. researchgate.net The 7-hydroxy metabolites of chlorpromazine and its derivatives are known to be pharmacologically active. semanticscholar.org

Microbial Models in this compound Biotransformation Research (e.g., Cunninghamella elegans)

The use of microbial systems as in vitro models to simulate and predict the metabolic fate of drugs and other xenobiotics in mammals is a well-established practice in pharmaceutical research. Among the various microorganisms employed, the filamentous fungus Cunninghamella elegans has emerged as a particularly effective and reliable model. psu.eduwikipedia.org This is largely attributed to its sophisticated enzymatic machinery, which closely mirrors the metabolic capabilities of mammalian liver systems, especially the cytochrome P-450 (CYP) monooxygenase system. asm.orgnih.govnih.gov

Research into the biotransformation of the antipsychotic drug chlorpromazine by Cunninghamella elegans has provided significant insights into the formation and subsequent metabolism of its N-demethylated metabolite, this compound. psu.eduasm.org When incubated with C. elegans, chlorpromazine undergoes several metabolic transformations that are analogous to those observed in humans. nih.gov

One of the primary metabolic pathways is N-demethylation, which leads to the formation of this compound (also known as N-desmethylchlorpromazine). psu.eduasm.org In studies conducted by Zhang and colleagues (1996), this compound was identified as a significant metabolite of chlorpromazine when metabolized by C. elegans ATCC 9245, accounting for approximately 11% of the total metabolites produced within a 72-hour period. asm.orgnih.gov

Crucially, the research also demonstrates the further metabolism of this compound by the fungus, highlighting its role not just in the formation of the compound but also in its subsequent biotransformation. The primary pathway for the further metabolism of this compound in C. elegans is aromatic hydroxylation. This reaction results in the formation of N-desmethyl-7-hydroxychlorpromazine. psu.eduasm.org This subsequent metabolite was found to constitute about 6% of the total metabolites from the initial chlorpromazine incubation. asm.orgnih.gov

The enzymology underlying these transformations in C. elegans points to the central role of cytochrome P-450 monooxygenases. nih.gov The formation of this compound occurs via N-demethylation, a process suggested to involve the hydroxylation of a methyl carbon, which is a characteristic reaction of CYP enzymes. asm.org The subsequent aromatic hydroxylation of this compound to N-desmethyl-7-hydroxychlorpromazine is also a classic CYP-mediated reaction. asm.orgnih.gov

Experimental evidence supports the involvement of these enzymes. The production of hydroxylated and sulfoxidated metabolites of phenothiazines like chlorpromazine in C. elegans has been shown to be inhibited by known cytochrome P-450 inhibitors, such as metyrapone (B1676538) and proadifen. asm.orgnih.gov Furthermore, ¹⁸O₂ labeling experiments have confirmed that the oxygen atoms incorporated during hydroxylation reactions are derived from molecular oxygen, a hallmark of cytochrome P-450 monooxygenase activity. asm.orgnih.gov Microsomal preparations from C. elegans have also demonstrated enzymatic activity for these types of reactions, further solidifying the role of the CYP system. asm.orgnih.gov

The metabolic pathways for chlorpromazine in C. elegans, including the formation and further metabolism of this compound, are summarized in the following table based on the findings from the study by Zhang et al. (1996).

**Table 1: Metabolites of Chlorpromazine Produced by *Cunninghamella elegans***

| Metabolite | Percentage of Total Metabolites (%) | Metabolic Reaction(s) |

|---|---|---|

| Chlorpromazine sulfoxide (B87167) | 36 | Sulfoxidation |

| This compound | 11 | N-demethylation |

| N-desmethyl-7-hydroxychlorpromazine | 6 | N-demethylation, Aromatic hydroxylation |

| 7-hydroxychlorpromazine sulfoxide | 5 | Aromatic hydroxylation, Sulfoxidation |

| Chlorpromazine N-oxide | 2 | N-oxidation |

Data sourced from Zhang et al. (1996). asm.orgnih.gov

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 31238 |

| Chlorpromazine | 2726 |

| N-desmethyl-7-hydroxychlorpromazine | 192661 |

| Chlorpromazine sulfoxide | 2727 |

| 7-hydroxychlorpromazine sulfoxide | 123984 |

| Chlorpromazine N-oxide | 123983 |

| Metyrapone | 4174 |

Pharmacological and Neurochemical Characterization of Norchlorpromazine

Cellular and Subcellular Mechanisms of Action

Intracellular Signaling Pathway Modulation

The mechanisms by which antipsychotic drugs exert their effects extend beyond simple receptor blockade to the complex modulation of intracellular signaling cascades. For typical antipsychotics like chlorpromazine (B137089), several key pathways have been identified as crucial to their action. These include the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) pathway, the Akt/glycogen synthase kinase-3 (GSK-3) pathway, and the mitogen-activated protein kinase (MAPK) pathway. researchgate.nettermedia.pl Blockade of D2 dopamine (B1211576) receptors, which are Gi/o-coupled, generally leads to an increase in cAMP levels and subsequent activation of PKA and its downstream targets like DARPP-32. termedia.plsmw.ch Furthermore, antipsychotics can influence the Akt-mTORC1 pathway, which regulates protein synthesis. termedia.plsmw.ch

Chlorpromazine, the parent compound, has also been shown to influence calcium (Ca2+) signaling. In glial cell models, chlorpromazine can increase intracellular Ca2+ concentrations by inducing Ca2+ influx through store-operated channels and promoting its release from the endoplasmic reticulum via a phospholipase C (PLC)-dependent mechanism. nih.gov

While these pathways are established targets for chlorpromazine and other antipsychotics, there is a notable lack of specific research detailing the direct effects of norchlorpromazine on these intracellular signaling cascades. Although it is a major metabolite, its distinct ability to modulate these critical downstream pathways has not been extensively characterized in the scientific literature.

Interplay with Parent Compound (Chlorpromazine) Cellular Targets

Chlorpromazine's therapeutic and side effects are mediated by its interaction with a wide array of cellular receptors. It acts as an antagonist at dopamine (D₁, D₂, D₃, D₄), serotonin (B10506) (5-HT₂, 5-HT₆, 5-HT₇), α-adrenergic (α₁, α₂), and histamine (B1213489) (H₁) receptors. univ-tlemcen.dzwikipedia.org The antipsychotic effects are primarily attributed to the blockade of D2 receptors in the mesolimbic pathway. wikipedia.org

Table 1: Cellular Targets of Chlorpromazine and Inferred Interaction with this compound

| Receptor Family | Specific Receptor Target of Chlorpromazine | Inferred this compound Interaction | Supporting Evidence |

|---|---|---|---|

| Dopamine | D₁, D₂, D₃, D₄ | Potential Antagonist | Structural similarity, known biological activity. univ-tlemcen.dzscience.gov |

| Serotonin | 5-HT₂, 5-HT₆, 5-HT₇ | Potential Antagonist | Structural similarity, known biological activity. univ-tlemcen.dzwikipedia.orgscience.gov |

| Adrenergic | α₁, α₂ | Potential Antagonist | Structural similarity, known biological activity. univ-tlemcen.dzscience.gov |

| Histamine | H₁ | Potential Antagonist | Structural similarity, known biological activity. univ-tlemcen.dzscience.gov |

Note: Direct comparative binding affinity and functional activity data for this compound are limited. Interactions are inferred from its status as a biologically active metabolite and its structural relation to chlorpromazine.

Neuropharmacological Effects in Preclinical Models

Modulation of Central Nervous System Functions

Chlorpromazine exerts its effects by acting at multiple levels of the central nervous system (CNS), primarily as a depressant and an antagonist of key neurotransmitter systems, notably dopamine. inchem.org Its ability to block postsynaptic D2 receptors is a cornerstone of its antipsychotic action. univ-tlemcen.dzwikipedia.org

This compound is readily detected in the plasma of patients undergoing chronic treatment, indicating its presence and persistence within the CNS. nih.gov As a biologically active substance, it is presumed to have effects on CNS functions. univ-tlemcen.dzinchem.org However, the specific nature of this modulation remains poorly defined. The extent to which this compound alters neurotransmitter release, neuronal excitability, or synaptic organization independently of its parent compound has not been a focus of extensive preclinical investigation.

Contribution to Overall Therapeutic Effects of Parent Chlorpromazine

Despite this early interest, the precise contribution of this compound to the therapeutic efficacy of chlorpromazine is still not well understood. Theoretical studies have suggested that the parent compound, chlorpromazine, is more biologically stable than its metabolites. researchgate.netuniv-tlemcen.dz It is plausible that this compound contributes to the complex pharmacology of chlorpromazine treatment, potentially influencing either the therapeutic actions or the side-effect profile. However, there is a lack of definitive evidence to quantify this contribution or to determine whether its effects are synergistic, additive, or antagonistic to the primary antipsychotic properties of chlorpromazine.

Table 2: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 4539 |

Pharmacokinetic Disposition of Norchlorpromazine

Distribution Characteristics in Biological Systems (e.g., Plasma and Tissue Levels)

Once formed, norchlorpromazine is distributed throughout the body, with its presence documented in both central and peripheral compartments. The distribution of any drug into tissues is governed by factors such as blood flow, cell membrane permeability, and the extent of binding to plasma proteins and tissue components. msdmanuals.com

Studies have demonstrated the presence of this compound in both plasma and cerebrospinal fluid (CSF) of patients treated with chlorpromazine (B137089). nih.gov Research indicates that the concentration of this compound is consistently lower than that of the parent compound, chlorpromazine, in both biological fluids. nih.gov A significant correlation has been observed between the levels of chlorpromazine in serum and CSF, with the CSF/plasma ratio appearing to be an individual characteristic, potentially influenced by variations in protein binding. nih.gov This relationship likely extends to its metabolites like this compound.

The binding of drugs to plasma and tissue proteins is a critical determinant of their distribution and pharmacological activity, as only the unbound fraction is typically considered active. dovepress.com The parent compound, chlorpromazine, is highly bound to plasma proteins (90-99%). wikipedia.org While specific protein binding percentages for this compound are not as extensively documented, evidence shows it actively binds to biological macromolecules. For instance, this compound can form a covalent adduct with calmodulin, a ubiquitous calcium-binding messenger protein, indicating a capacity for significant protein interaction within tissues. nih.gov

Given the lipophilic nature of the parent compound, which is known to be stored in adipose tissue and released slowly, it is plausible that this compound may also accumulate in fatty tissues. msdmanuals.comnih.gov

| Biological Matrix | Detected Compound | Relative Concentration | Key Findings |

| Plasma | This compound | Lower than parent compound (Chlorpromazine) | Levels correlate with parent drug dose (weakly) and patient age. nih.gov |

| Cerebrospinal Fluid (CSF) | This compound | Lower than parent compound (Chlorpromazine) | Levels correlate with plasma concentrations. nih.gov |

| Tissues (General) | This compound | Binds to proteins such as Calmodulin. nih.gov | Potential for accumulation in adipose tissue based on parent compound characteristics. nih.gov |

Elimination Pathways and Excretion Kinetics

The elimination of this compound is a component of the broader metabolic cascade of chlorpromazine. Elimination encompasses both the metabolic transformation of a compound and its excretion from the body. helsinki.fi

Metabolism this compound is formed via one of the primary metabolic routes for chlorpromazine: oxidative N-demethylation of its aminopropyl side chain. tandfonline.com This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver, with studies implicating CYP2D6 and, to a lesser extent, CYP1A2 as key enzymes. wikipedia.orgdrugbank.com this compound is not an end-stage metabolite and can undergo further metabolic changes, such as N-oxidation to form hydroxylamines. tandfonline.com

Excretion Metabolites of chlorpromazine are eliminated from the body through both urine and feces. nih.gov The transformation of lipophilic drugs into more water-soluble (hydrophilic) metabolites is essential for efficient renal excretion. helsinki.fi Studies analyzing the urinary excretion of chlorpromazine and its sulfoxide (B87167) metabolites found that it accounted for 1% to 20% of the daily administered dose. nih.gov

Kinetics The rate of elimination of this compound from plasma has been found to be similar to that of its parent compound. nih.gov The elimination half-life for chlorpromazine is reported to be in the range of 8 to 33 hours. nih.gov Following the cessation of chlorpromazine administration, plasma concentrations of this compound decline steadily, with levels falling below 10 ng/ml after 36 hours. nih.gov The elimination rate of most medications follows first-order kinetics, where the rate of elimination is directly proportional to the plasma concentration. libretexts.org

In Vivo Pharmacokinetic Modeling

In vivo pharmacokinetic (PK) models use mathematical equations to describe and predict the concentration-time course of a drug and its metabolites in the body. frontiersin.org These models can range from simple compartmental models to complex physiologically based pharmacokinetic (PBPK) models, which incorporate physiological, biochemical, and drug-specific parameters to simulate absorption, distribution, metabolism, and excretion. mdpi.com

While specific, dedicated in vivo pharmacokinetic models for this compound are not detailed in the available literature, any comprehensive model for chlorpromazine would necessarily have to account for the formation and subsequent elimination of its major metabolites. A model for chlorpromazine would likely feature:

A central compartment representing plasma.

Peripheral compartments representing various tissues.

Rate constants for the metabolic conversion of chlorpromazine to this compound.

An elimination rate constant for this compound itself.

Translational PK modeling, which uses data from animal studies (e.g., in rats) to predict human pharmacokinetics in different compartments like the brain, has been successfully applied to other antipsychotics and their metabolites. nih.govnih.gov Such an approach could theoretically be used to predict this compound concentrations in specific human tissues, but requires extensive data from both preclinical and clinical studies.

Factors Influencing this compound Concentrations in Biological Fluids

The concentration of this compound in plasma and other biological fluids is subject to significant inter-individual variability. This is due to a range of intrinsic and extrinsic factors that primarily influence the metabolism of the parent drug, chlorpromazine.

Genetic Factors: The metabolism of chlorpromazine to this compound is predominantly carried out by the CYP2D6 enzyme and to a lesser extent by CYP1A2. wikipedia.org Genetic polymorphisms in the genes coding for these enzymes can lead to different metabolic phenotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers). This genetic variability can significantly alter the rate of this compound formation, leading to different plasma concentrations among individuals receiving the same dose of chlorpromazine.

Drug Interactions: Co-administration of other drugs can significantly impact this compound levels by inhibiting or inducing the metabolic enzymes responsible for its formation.

Inhibitors: Drugs that inhibit CYP2D6 or CYP1A2 can decrease the clearance of chlorpromazine, potentially leading to reduced formation of this compound. Examples of CYP1A2 inhibitors include ciprofloxacin (B1669076) and fluvoxamine. wikipedia.org

Inducers: Conversely, inducers of these enzymes can accelerate chlorpromazine metabolism.

Age: Studies have observed that older patients tend to have higher plasma and CSF concentrations of both chlorpromazine and its metabolites, including this compound. nih.gov This is often attributed to a general decline in metabolic function with age.

Dose of Parent Drug: A weak, but positive, correlation has been found between the daily dose of chlorpromazine and the resulting plasma concentrations of this compound. nih.gov

Sex: In one clinical study, no significant differences in the plasma or CSF levels of this compound were found between male and female patients. nih.gov

Structure Activity Relationship Sar Studies of Norchlorpromazine and Its Derivatives

Identification of Pharmacophoric Elements within the Norchlorpromazine Scaffold

The pharmacological activity of this compound is intrinsically linked to the foundational phenothiazine (B1677639) scaffold, which contains several key pharmacophoric elements essential for its interaction with biological targets, primarily dopamine (B1211576) receptors. nih.govigi-global.comresearchgate.net A pharmacophore is the specific three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity.

The essential pharmacophoric features of the this compound scaffold are:

Electron-Withdrawing Substituent at C2 : this compound, like its parent compound chlorpromazine (B137089), possesses a chlorine atom at the C2 position of the phenothiazine ring. nih.govfirsthope.co.in An electron-withdrawing group at this specific position is a critical determinant of antipsychotic potency. slideshare.netslideshare.netiosrphr.org This substituent is thought to enhance the molecule's interaction with the receptor, possibly by influencing the orientation of the side chain. nih.govslideshare.net The potency of phenothiazine derivatives is often correlated with the electronegativity of the C2 substituent, in the order of -H < -Cl < -CF3. if-pan.krakow.plresearchgate.net

The N10-Alkylamine Side Chain : A flexible alkyl chain at the N10 position connects the tricyclic core to a terminal nitrogen atom. firsthope.co.inif-pan.krakow.pl For optimal neuroleptic activity, a three-carbon chain (a propyl chain) is essential. slideshare.netslideshare.netif-pan.krakow.pl Altering this length, either by shortening or lengthening it, generally leads to a decrease in antipsychotic efficacy. slideshare.net

The Terminal Nitrogen Atom : The basic nitrogen atom at the end of the side chain is a crucial feature. In this compound, this is a secondary amine. This nitrogen is protonated at physiological pH, allowing it to form an ionic bond with an anionic site on the dopamine receptor, a key interaction for receptor blockade. slideshare.net

Impact of Structural Modifications on Receptor Binding and Efficacy

SAR principles for phenothiazines indicate that a tertiary amine on the N10-side chain is generally required for maximal neuroleptic activity. slideshare.netslideshare.net Therefore, the conversion of chlorpromazine's tertiary amine to this compound's secondary amine alters its pharmacological profile. Studies have shown that N-demethylated metabolites of various phenothiazines, including this compound, retain significant affinity for dopamine D2 and alpha-1 adrenoceptors, though their potency is often reduced compared to the parent drug. nih.gov One study found that N-demethylated metabolites had relative potencies for dopamine D2 receptor binding ranging from 20% to 70% compared to their parent compounds. nih.gov

This change in affinity can be attributed to several factors:

Altered Basicity and Steric Hindrance : The secondary amine in this compound has different steric and electronic properties compared to the tertiary amine in chlorpromazine. This can affect the precise fit and interaction with the amino acid residues in the receptor's binding pocket.

Hydrogen Bonding Potential : A secondary amine has a hydrogen atom available for donation in hydrogen bonds, which is absent in a tertiary amine. This introduces a different potential interaction with the receptor that could either enhance or detract from binding affinity depending on the receptor's topology.

The table below illustrates the key structural modification from chlorpromazine to this compound and the resulting change in the terminal amine group, which influences receptor interaction.

Design Principles for this compound Analogs in Research

The scaffold of this compound serves as a valuable starting point for designing new research compounds with potentially modified receptor affinity, selectivity, and functional activity. Based on established SAR principles, several design strategies can be employed:

Modification of the Secondary Amine : The secondary amine of this compound is a prime target for modification. Adding various alkyl or aryl substituents to this nitrogen can create a library of tertiary amines. This allows for a systematic exploration of how the size, shape, and electronic properties of the N-substituent affect binding to dopamine receptor subtypes (D1, D2, D3, etc.) and other receptors like serotonin (B10506) or adrenergic receptors. nih.govnih.gov

Varying the Alkyl Chain Length : The three-carbon linker is considered optimal for antipsychotic activity, but for research purposes, synthesizing analogs with two, four, or five-carbon linkers can probe the geometric constraints of the receptor binding pocket. slideshare.netresearchgate.netfrontierspartnerships.org Studies on other antipsychotics have shown that linker length can be a decisive factor for affinity at D2 and D3 receptors.

Molecular Hybridization : This approach involves combining the this compound pharmacophore with structural motifs from other biologically active molecules. mdpi.com For instance, linking the terminal amine to another pharmacophore could create a hybrid compound designed to interact with multiple targets simultaneously, a strategy explored for developing agents with novel therapeutic profiles. mdpi.com

These design principles allow medicinal chemists to systematically modify the this compound structure to investigate the molecular determinants of receptor binding and to create novel chemical probes for studying receptor function.

Advanced Analytical Methodologies for Norchlorpromazine Quantification and Identification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating norchlorpromazine from its parent compound, other metabolites, and endogenous components within complex biological matrices. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the determination of this compound, often in conjunction with its parent drug, chlorpromazine (B137089). These methods offer reliability and are suitable for therapeutic drug monitoring. frontiersin.org

A common approach involves reversed-phase HPLC with UV detection. researchgate.netjournalagent.com For instance, a C18 reversed-phase column can be used with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 62.4 mM, pH 4.5) in a 40:60 (v/v) ratio. researchgate.netjournalagent.com In such a system, detection is typically performed at a wavelength of 220 nm. researchgate.netjournalagent.com Another HPLC method utilizes a C6 Phenyl column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5), acetonitrile, and methanol (B129727) (5:3:2, v/v/v), with UV detection at 254 nm. nih.gov Isocratic methods, where the mobile phase composition remains constant throughout the run, are common. For example, a mobile phase of acetonitrile-methanol-10 mM dipotassium (B57713) hydrogen phosphate (pH 3.7) at a ratio of 30:2:100 (v/v/v) has been successfully used with a C8 reversed-phase column. nih.gov

The table below summarizes typical parameters for HPLC analysis of this compound.

| Parameter | Example Specification 1 | Example Specification 2 |

| Column | C18 reversed-phase | C6 Phenyl, 3 µm, 2.0 x 150 mm |

| Mobile Phase | Acetonitrile and 62.4 mM phosphate buffer (pH 4.5) (40:60, v/v) | 10 mM ammonium acetate (pH 5), acetonitrile, and methanol (5:3:2, v/v/v) |

| Detection | UV at 220 nm | UV at 254 nm |

| Flow Rate | Not specified | Not specified |

| Internal Standard | Not specified | Loxapine |

This table presents illustrative examples of HPLC conditions and does not represent an exhaustive list.

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and specificity, UPLC-MS/MS has become the method of choice. frontiersin.org This technique combines the superior separation power of UPLC with the precise detection and quantification capabilities of tandem mass spectrometry. nih.govpsu.edu

A typical UPLC-MS/MS method for this compound involves separation on a BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). nih.govpsu.edu The mobile phase often consists of a gradient of methanol and water, both containing a modifier like 0.2% ammonium hydroxide, at a flow rate of around 0.40 mL/min. nih.govpsu.edu

Detection is achieved using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govpsu.edu In this mode, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For this compound, a common MRM transition used for quantification is m/z 313 → 192, with a secondary transition of m/z 313 → 270 used for confirmation. nih.govpsu.edu

The following table outlines key parameters for a UPLC-MS/MS method for this compound analysis.

| Parameter | Specification |

| Chromatography System | UPLC |

| Column | ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | Methanol and water (both with 0.2% ammonium hydroxide) |

| Flow Rate | 0.40 mL/min |

| Mass Spectrometer | Triple-quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Quantification) | m/z 313 → 192 |

| MRM Transition (Confirmation) | m/z 313 → 270 |

This table is based on a validated method for the simultaneous determination of clozapine (B1669256) and norclozapine. nih.govpsu.edu

Sample Preparation and Extraction Protocols for Biological Matrices

Effective sample preparation is critical to remove interferences from biological matrices like plasma, serum, or urine, and to concentrate the analyte before instrumental analysis. nih.govmdpi.com The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comsci-hub.st

Protein Precipitation (PPT): This is a simple and rapid method where a protein precipitant, such as acetonitrile or methanol, is added to the biological sample (e.g., serum). nih.govpsu.edunih.gov After vortexing and centrifugation to remove the precipitated proteins, the clear supernatant can be directly injected or further processed. nih.gov

Liquid-Liquid Extraction (LLE): In LLE, the analyte is extracted from the aqueous biological matrix into an immiscible organic solvent. nih.gov For this compound, a solvent mixture like ethyl acetate, n-hexane, and isopropanol (B130326) (80:15:5, v/v/v) has been used for extraction from plasma. researchgate.netjournalagent.com Another approach uses methyl tert-butyl ether (MTBE) for extraction. nih.gov

Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to PPT and LLE. It involves passing the sample through a solid sorbent that retains the analyte. nih.gov After washing away interferences, the analyte is eluted with a strong solvent. For this compound analysis, C18 SPE columns are commonly used. nih.gov

The choice of extraction method depends on the required cleanliness of the sample, the desired concentration factor, and the analytical technique being used.

Spectroscopic Approaches for Structural Elucidation (e.g., Mass Spectrometry, NMR, UV Spectroscopic Analyses)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and its metabolites.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the exact mass is 304.080098 Da. metabolomicsworkbench.org In MS/MS analysis, the fragmentation pattern is characteristic of the molecule's structure. The collision-induced dissociation of the protonated molecule [M+H]+ at m/z 305.08738 generates specific product ions that are used for identification and quantification. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of molecules. While specific NMR data for this compound is not readily available in the provided search results, related compounds like chlorpromazine show characteristic signals. For instance, in the ¹H NMR spectrum of chlorpromazine, the protons of the amine side chain and the aromatic rings appear at distinct chemical shifts. mdpi.com Similar principles would apply to this compound, with expected differences in the signals corresponding to the N-methyl group.

UV Spectroscopic Analyses: UV-Vis spectroscopy measures the absorption of light by the analyte. Chlorpromazine, the parent compound of this compound, exhibits characteristic absorption peaks. For example, in spectroelectrochemical studies, chlorpromazine shows negative peaks at 258 and 312 nm during oxidation, corresponding to its electronic transitions. mdpi.com this compound would be expected to have a similar, but not identical, UV absorption spectrum due to the structural difference in the side chain.

Bioanalytical Method Validation for Research Applications

For research applications, it is essential that the analytical methods used for this compound quantification are properly validated to ensure the reliability and reproducibility of the data. au.dknih.govlabmanager.com Bioanalytical method validation encompasses a series of experiments to assess the method's performance characteristics. europa.eueuropa.eu

Key validation parameters include:

Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. For UPLC-MS/MS methods, calibration curves for this compound are typically linear over a range of 10-2000 ng/mL with a correlation coefficient (r²) greater than 0.99. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. For this compound, intra-assay and inter-assay coefficients of variation (CVs) are typically required to be within ±15%. nih.gov For example, one validated UPLC-MS/MS method reported intra-assay CVs of 1.62-2.21% and inter-assay CVs of 2.84-6.07% for norclozapine, a structurally similar compound. nih.gov

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. europa.eu

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For an HPLC method, the detection limit for norclozapine was reported as 19.3 µg/L. researchgate.net

Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in a pre-extracted sample to that of a post-extracted sample. Recoveries greater than 80-85% are generally considered acceptable. researchgate.netnih.gov

Stability: The stability of this compound in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.gov

The table below provides an example of validation parameters for a bioanalytical method, drawing parallels from a validated method for norclozapine.

| Validation Parameter | Acceptance Criteria/Typical Value |

| Linearity (r²) | > 0.9970 |

| Range | 10–2000 ng/mL |

| Intra-assay Precision (CV%) | 1.62–2.21% |

| Inter-assay Precision (CV%) | 2.84–6.07% |

| Accuracy | Within ±15% of nominal concentration |

| Extraction Recovery | > 95% |

This table is illustrative and based on data for norclozapine, a closely related compound. nih.gov

Future Research Trajectories for Norchlorpromazine Investigation

Elucidation of Unexplored Pharmacological Activities

Future research should prioritize comprehensive receptor binding and functional assays. While chlorpromazine (B137089) is known for its broad receptor activity, including antagonism at dopaminergic, serotonergic, adrenergic, and histaminergic receptors, the specific affinities and functional consequences of norchlorpromazine at these targets are not as well-characterized. withpower.comdrugbank.comwikipedia.org Comparative studies are needed to create a high-resolution map of this compound's binding profile versus that of chlorpromazine. This would clarify whether the metabolite has a stronger or weaker effect on specific receptors, potentially explaining certain clinical phenomena observed during chlorpromazine therapy.

Furthermore, preliminary evidence suggests that this compound may possess pharmacological activities outside the central nervous system that remain largely unexplored. A study investigating the antimycobacterial properties of chlorpromazine and its metabolites found that this compound exhibited significant synergistic activity when combined with antibiotics like kanamycin, streptomycin, and spectinomycin. rsc.org This finding opens a novel and unexplored avenue for research into its potential as an antimicrobial adjuvant. Future studies should aim to:

Determine the mechanism behind this synergistic antimycobacterial effect.

Screen this compound against a wider range of bacterial and fungal pathogens.

Investigate its potential utility in combating antibiotic-resistant infections.

Investigation of Long-Term Neurobiological Impact

The chronic administration of first-generation antipsychotics like chlorpromazine is associated with significant long-term neurobiological changes. medsinfo.com.au Given that this compound is a persistent metabolite during such treatment, its specific contribution to these lasting effects is a critical area for future investigation.

Long-term chlorpromazine use in animal models has been shown to increase brain excitability, potentially lowering the seizure threshold. nih.gov Studies have documented a rise in glutamate (B1630785) levels in various brain regions following prolonged administration. nih.gov Additionally, the risk of developing tardive dyskinesia, a potentially irreversible movement disorder, is a well-known consequence of long-term phenothiazine (B1677639) treatment. medsinfo.com.aupsychiatryonline.org The central question that remains unanswered is what role this compound plays in these neuroadaptive and potentially neurotoxic processes.

Future research trajectories should focus on:

Differentiating Metabolite vs. Parent Drug Effects: Designing long-term animal studies that can distinguish the neurobiological impact of chlorpromazine from that of this compound. This could involve novel administration techniques or the use of metabolic inhibitors to alter the ratio of the parent drug to its metabolite.

Neurotoxicity and Oxidative Stress: Investigating the direct neurotoxic potential of this compound on neuronal cell cultures. Studies on chlorpromazine have suggested it can induce oxidative stress in the brain. researchgate.net It is crucial to determine if this compound contributes to, or perhaps mitigates, this effect.

Impact on Neuroinflammation: Exploring the interaction of this compound with microglia and astrocytes. The role of neuroinflammation in the long-term consequences of antipsychotic treatment is an area of growing interest, and the specific effects of metabolites like this compound are unknown.

Advanced Computational Modeling and Omics Approaches

The complexity of phenothiazine pharmacology necessitates the use of advanced analytical and predictive tools. Computational modeling and "omics" technologies offer powerful platforms to dissect the specific actions of this compound at a systems level.

Computational Modeling: Molecular docking and molecular dynamics simulations can provide insights into how this compound interacts with its biological targets. Such computational studies have been effectively used to investigate other phenothiazine derivatives and their interactions with targets like acetylcholinesterase. nih.govresearchgate.net Future computational work should specifically model the binding of this compound to various G-protein coupled receptors (GPCRs) and compare its binding energy and conformational changes with those induced by chlorpromazine. This could predict differences in receptor affinity and functional activity, guiding subsequent wet lab experiments. nih.gov

Omics Approaches: Metabolomics, proteomics, and transcriptomics can create a detailed fingerprint of the biological changes induced by this compound.

Metabolomics: Studies have already utilized metabolomics to identify biomarkers associated with chlorpromazine treatment and toxicity, revealing perturbations in pathways like fatty-acid oxidation. nih.govresearchgate.net A focused metabolomics analysis of cells or organisms exposed exclusively to this compound would help isolate its unique impact on cellular metabolism. One study on the gut microbiome showed that chlorpromazine caused a major disruption and that the enrichment of certain metabolic pathways could be linked to its effects on specific bacteria. embl.deresearchgate.net Investigating the direct impact of this compound in such systems is a logical next step.

Proteomics and Transcriptomics: These approaches can reveal which proteins and genes are differentially expressed in response to this compound. This could uncover previously unknown signaling pathways affected by the metabolite, providing a broader understanding of its cellular mechanism of action beyond simple receptor blockade.

The integration of these multi-omics datasets with computational models will be essential for building a comprehensive picture of this compound's biological role. embl.de

Development of Novel Research Tools and Probes

A significant barrier to understanding this compound's specific functions is the lack of dedicated research tools. The development of selective chemical probes and advanced analytical reagents is paramount for future progress. A chemical probe is a small molecule used to study and manipulate a biological target, which is essential for validating its role in cellular or organismal systems. ox.ac.uknih.govrsc.orgthermofisher.kr

Key areas for development include:

Radiolabeled Tracers: The synthesis of radiolabeled this compound would enable powerful in vivo imaging techniques like Positron Emission Tomography (PET). One study has already demonstrated the feasibility of this approach by using a derivative of this compound as a precursor to synthesize ¹¹C-labeled chlorpromazine. nih.gov Directly creating a radiolabeled version of this compound would allow researchers to track its distribution, target engagement, and pharmacokinetics in the brain in real-time, providing invaluable data on its neuropharmacology.

Selective Antibodies and Immunoassays: The generation of high-affinity, specific antibodies against this compound is needed for the development of sensitive and precise immunoassays. This would allow for more accurate quantification of the metabolite in plasma and tissue, improving therapeutic drug monitoring and pharmacokinetic studies.

Functionalized Chemical Probes: The synthesis of this compound analogs with functional groups suitable for bio-conjugation (e.g., biotin, fluorescent tags, or photo-affinity labels) would facilitate target identification and interaction studies. An early study synthesized this compound isothiocyanate, a reactive derivative, and used it to covalently modify the protein calmodulin in a calcium-dependent manner, demonstrating its utility as a probe for studying drug-protein interactions. acs.org Expanding this approach could help identify new binding partners and elucidate its mechanism of action.

By developing these specialized tools, researchers can move beyond correlational observations and begin to mechanistically dissect the precise biological functions of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.